molecular formula C13H18N2O4 B2982357 2-Hydroxyethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate CAS No. 1536264-82-0

2-Hydroxyethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate

Cat. No.: B2982357
CAS No.: 1536264-82-0
M. Wt: 266.297
InChI Key: KLRJAUMQCXWXKD-UHFFFAOYSA-N
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Description

2-Hydroxyethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C13H18N2O4 and a molecular weight of 266.3 g/mol. This compound is a derivative of piperazine, a versatile chemical structure commonly used in pharmaceuticals and other applications due to its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxyethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate typically involves the reaction of 4-(4-hydroxyphenyl)piperazine with chloroformate esters under basic conditions. The reaction proceeds through the formation of an intermediate carbamate, which is then hydrolyzed to yield the final product.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which offer better control over reaction conditions and improved safety compared to batch processes. The use of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, is also being explored to make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxyethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form hydroxyquinones or other oxidized derivatives.

  • Reduction: Reduction reactions can yield amines or other reduced derivatives.

  • Substitution: Substitution reactions can lead to the formation of various alkylated or acylated derivatives.

Scientific Research Applications

2-Hydroxyethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate has several scientific research applications, including:

  • Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.

  • Medicine: It is being investigated for its potential therapeutic applications, such as in the treatment of neurological disorders and inflammation.

  • Industry: The compound is used in the development of new materials and chemical processes due to its unique chemical properties.

Comparison with Similar Compounds

  • tert-Butyl 4-(2-Hydroxyethyl)piperazine-1-carboxylate

  • tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate

This comprehensive overview provides a detailed understanding of 2-Hydroxyethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-hydroxyethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c16-9-10-19-13(18)15-7-5-14(6-8-15)11-1-3-12(17)4-2-11/h1-4,16-17H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLRJAUMQCXWXKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)O)C(=O)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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